REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[NH2:7][C:8]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:9]=1[C:10]([NH2:12])=[O:11].[OH-].[Na+].Cl>C(OCC)(=O)C.C1COCC1>[C:1]([NH:7][C:8]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:9]=1[C:10]([NH2:12])=[O:11])(=[O:5])[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation D10, Step 1
|
Type
|
DISSOLUTION
|
Details
|
to dissolve) at 0° C
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with 1N HCl (2×), saturated sodium bicarbonate (1×), and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)NC1=C(C(=O)N)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |